2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with an appropriate reagent to form the benzyloxy group.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Pyrazine Ring: The pyrazine ring is attached via an ether linkage, often using a methoxypyrazine derivative.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: The piperidine and pyrazine rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted piperidine and pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems and potential therapeutic uses.
Materials Science: Exploring its properties for use in advanced materials or as a building block for polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-(3-piperidin-1-yl)ethanone: Lacks the pyrazine ring, potentially altering its biological activity.
2-(Benzyloxy)-1-(3-((6-chloropyrazin-2-yl)oxy)piperidin-1-yl)ethanone: Substitution of the methoxy group with a chloro group, which may affect its reactivity and interactions.
Uniqueness
2-(Benzyloxy)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of both the methoxypyrazine and piperidine rings, which may confer specific properties and interactions not seen in simpler analogs.
Properties
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-17-10-20-11-18(21-17)26-16-8-5-9-22(12-16)19(23)14-25-13-15-6-3-2-4-7-15/h2-4,6-7,10-11,16H,5,8-9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGNTBXSWIYNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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